molecular formula C17H26N2O B5079973 1-benzyl-N-(butan-2-yl)piperidine-4-carboxamide

1-benzyl-N-(butan-2-yl)piperidine-4-carboxamide

Cat. No.: B5079973
M. Wt: 274.4 g/mol
InChI Key: JSICGYGVLKLLSW-UHFFFAOYSA-N
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Description

1-Benzyl-N-(butan-2-yl)piperidine-4-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

The synthesis of 1-benzyl-N-(butan-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with butan-2-amine under appropriate conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control and purification steps .

Chemical Reactions Analysis

1-Benzyl-N-(butan-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(butan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

1-Benzyl-N-(butan-2-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

These compounds share the piperidine core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

1-benzyl-N-butan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-14(2)18-17(20)16-9-11-19(12-10-16)13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSICGYGVLKLLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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